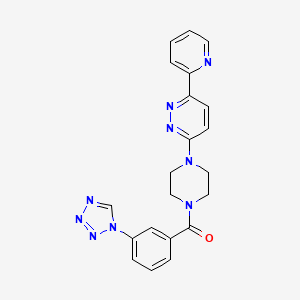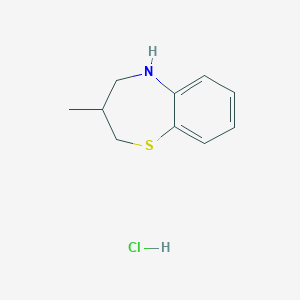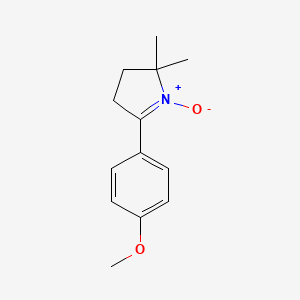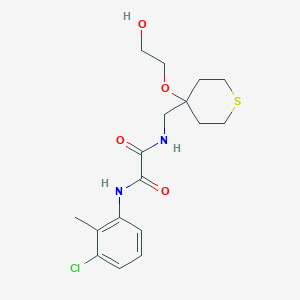![molecular formula C30H23N3O6S B2565649 [4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate CAS No. 518317-88-9](/img/structure/B2565649.png)
[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
This typically involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure. The compound’s structure would then be analyzed in terms of bond lengths, bond angles, and conformation .Chemical Reactions Analysis
This would involve studying the compound’s reactivity. This could include looking at how the compound reacts with other substances, what conditions are needed for these reactions to occur, and what the products of these reactions are .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds structurally related to [4−[(4−ethoxyphenyl)sulfonyl−(pyridine−4−carbonyl)amino]naphthalen−1−yl]Pyridine−4−carboxylate have been synthesized and evaluated for their potential anticancer activities. For instance, derivatives of 1,4‐Naphthoquinones, which share a naphthalene core with the subject compound, demonstrated potent cytotoxic activity against various human cancer cell lines. These compounds, upon biological evaluation, were found to induce apoptosis and arrest the cell cycle in the G1 phase, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).
Catalysis and Chemical Synthesis
Amide ligands derived from naphthalene, similar to the moiety in the queried compound, have been used in catalytic processes to facilitate the coupling of (hetero)aryl halides with sulfinic acid salts. This highlights the utility of naphthalene derivatives in synthesizing pharmaceutically relevant molecules, presenting a potential area of application for similar compounds in facilitating chemical transformations (Ma et al., 2017).
Material Science and Polymer Research
The sulfonate and pyridine groups present in compounds akin to the queried molecule have been investigated for their role in the synthesis of sulfonated polyimides, which are crucial materials in the development of proton exchange membranes for fuel cells. This research suggests potential applications in material science, particularly in energy technologies (Lei et al., 2011).
Drug Discovery and Molecular Docking
Further, the structural features of naphthalene-sulfonamide derivatives, similar to those in the target compound, have been explored in the discovery of new inhibitors for enzymes like CDK2, showcasing the potential of such compounds in drug discovery and development. Molecular docking studies associated with these compounds provide insights into their binding affinities and interactions with biological targets, opening avenues for the design of novel therapeutics (Abdel-Rahman et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O6S/c1-2-38-23-7-9-24(10-8-23)40(36,37)33(29(34)21-13-17-31-18-14-21)27-11-12-28(26-6-4-3-5-25(26)27)39-30(35)22-15-19-32-20-16-22/h3-20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLYZKJKGGLEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=NC=C4)C(=O)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)butanamide](/img/structure/B2565572.png)
![Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate](/img/structure/B2565573.png)


![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2565576.png)


![(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2565579.png)

![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide](/img/structure/B2565582.png)
![{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B2565583.png)
![N-(2-acetamidoethyl)-5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}pentanamide](/img/structure/B2565585.png)

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2565588.png)